Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Medicinal Chemistry Anti-allergic Drug Discovery Scaffold Hopping

Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 69407-72-3) is a synthetic 1,8-naphthyridine derivative characterized by a 2-oxo-1,2-dihydro tautomeric scaffold bearing N1-methyl, C7-methyl, C4-hydroxy, and C3-ethyl ester substituents. This compound occupies a structurally distinct position at the intersection of two chemotypes: it shares the 2-oxo-1,2-dihydro core with the anti-allergic naphthyridin-2(1H)-one series , yet retains the C7-methyl and C3-carboxylate features reminiscent of the 4-oxo antibacterial quinolone/naphthyridone class.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 69407-72-3
Cat. No. B1395584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS69407-72-3
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C)O
InChIInChI=1S/C13H14N2O4/c1-4-19-13(18)9-10(16)8-6-5-7(2)14-11(8)15(3)12(9)17/h5-6,16H,4H2,1-3H3
InChIKeyGIUGFEXUGASMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-1,7-Dimethyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate (CAS 69407-72-3): Scaffold Identity and Procurement Context


Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 69407-72-3) is a synthetic 1,8-naphthyridine derivative characterized by a 2-oxo-1,2-dihydro tautomeric scaffold bearing N1-methyl, C7-methyl, C4-hydroxy, and C3-ethyl ester substituents [1]. This compound occupies a structurally distinct position at the intersection of two chemotypes: it shares the 2-oxo-1,2-dihydro core with the anti-allergic naphthyridin-2(1H)-one series [2], yet retains the C7-methyl and C3-carboxylate features reminiscent of the 4-oxo antibacterial quinolone/naphthyridone class [3]. The compound has been specifically exemplified in multiple U.S. patents spanning distinct therapeutic indications—anti-allergic (U.S. Pat. No. 4,128,649), anti-ulcer (U.S. Pat. No. 4,215,123), and anti-rheumatic/immunomodulatory (U.S. Pat. No. 5,712,286)—establishing a documented precedent for multi-target pharmacological investigation [1].

Why Generic Substitution Fails for Ethyl 4-Hydroxy-1,7-Dimethyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate: Chemotype, Multi-Target Profile, and Physicochemical Properties Are Not Interchangeable


Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate cannot be casually interchanged with structurally proximate analogs because three independent differentiation axes converge: (i) the 2-oxo-1,2-dihydro scaffold (versus the more common 4-oxo-1,4-dihydro tautomer) redirects biological target engagement from the antibacterial DNA gyrase domain toward anti-allergic and immunomodulatory pathways, as evidenced by its patent exemplification across three distinct therapeutic areas [1]; (ii) the simultaneous presence of N1-methyl and C7-methyl substituents—a substitution pattern absent in the des-methyl analog (CAS 13250-96-9) and the 1-ethyl variant—is predicted to modulate logP (XlogP 1.5) and pKa (4.50 ± 1.00) relative to comparators, altering solubility, permeability, and formulation behavior ; and (iii) the C3-ethyl ester functionality confers potential prodrug characteristics, whereas the corresponding carboxylic acid (nor-nalidixic acid, CAS 13250-97-0) would exhibit markedly different ionization and transport properties [2]. Substituting any of these features—by selecting a 4-oxo analog, a des-methyl derivative, or a free acid—would alter the compound's target engagement profile, physicochemical handling, and the experimental reproducibility of patent-protocol assays. The quantitative evidence below substantiates each of these differentiation claims.

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-1,7-Dimethyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate Against Closest Analogs


Scaffold Tautomer Chemotype Differentiation: 2-Oxo-1,2-Dihydro vs. 4-Oxo-1,4-Dihydro Determines Therapeutic Lineage

The target compound possesses a 2-oxo-1,2-dihydro-1,8-naphthyridine core, which is the tautomeric scaffold characteristic of the anti-allergic naphthyridin-2(1H)-one series, as opposed to the 4-oxo-1,4-dihydro scaffold found in the antibacterial naphthyridone/quinolone class including nalidixic acid [1]. This scaffold distinction has documented pharmacological consequences: the 4-oxo series (nalidixic acid, CAS 389-08-2) targets bacterial DNA gyrase with representative MIC values of 2–8 µg/mL against E. coli , whereas the 2-oxo series represented by the target compound is patented for anti-allergic, anti-ulcer, and immunomodulatory indications with no primary antibacterial claims in its core patents [1][2]. The target compound is one of only fourteen compounds specifically exemplified in U.S. Pat. No. 4,128,649 for anti-allergic utility, distinguishing it from the broader 4-oxo antibacterial patent landscape [2].

Medicinal Chemistry Anti-allergic Drug Discovery Scaffold Hopping

N1-Methyl vs. N1-Ethyl Substitution: Predicted Lipophilicity and Steric Differentiation from Nalidixic Acid Ester

The target compound bears an N1-methyl substituent (MW 262.26, XlogP 1.5), whereas the closest ethyl ester comparator in the antibacterial series—ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (nalidixic acid ethyl ester)—carries an N1-ethyl group . This single methylene difference is predicted to alter lipophilicity: the target compound's XlogP of 1.5 is lower than that of the N1-ethyl analog (predicted XlogP approximately 2.0 based on the +0.5 logP increment per methylene unit), suggesting improved aqueous solubility and reduced non-specific protein binding . Additionally, the N1-methyl group presents reduced steric bulk compared to N1-ethyl, which may differentially affect binding pocket accommodation in anti-allergic target proteins versus antibacterial DNA gyrase [1].

Physicochemical Profiling ADME Prediction Prodrug Design

Dual C7-Methyl + N1-Methyl Substitution Pattern: Differentiation from Des-Methyl and Des-N1-Methyl Analogs in Patent Precedent

The target compound is uniquely characterized by simultaneous methylation at both N1 and C7 positions among the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate esters. Two direct structural analogs lack one of these methyl groups: ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 77276-17-6) bears N1-methyl but lacks C7-methyl (MW 248.23) , while ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9) bears C7-methyl but lacks both N1-methyl and the 2-oxo functionality (existing in the 4-hydroxy tautomer, MW 232.24) . Critically, only the fully substituted target compound (CAS 69407-72-3) appears across all three therapeutic patent families (anti-allergic, anti-ulcer, and anti-rheumatic), whereas the des-C7-methyl analog (CAS 77276-17-6) and des-N1-methyl analog (CAS 13250-96-9) are not co-exemplified in the same multi-indication patent portfolio [1]. This suggests that the dual methylation pattern is a structural determinant for the multi-target pharmacological profile captured in the patent record.

Structure-Activity Relationship Patent Analytics Intellectual Property

Ethyl Ester vs. Carboxylic Acid: Prodrug Potential and Physicochemical Handling Advantage

The target compound (CAS 69407-72-3) is the ethyl ester of 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. The corresponding free acid (nor-nalidixic acid analog with N1-methyl, 2-oxo substitution) would be expected to have a substantially lower predicted logP and higher aqueous solubility at physiological pH due to carboxylate ionization (predicted pKa of the target compound: 4.50 ± 1.00, attributed to the 4-hydroxy group; an additional carboxylic acid proton would introduce a second acidic center with pKa ~3–5) . The ethyl ester masks this ionizable carboxylate, reducing polarity (XlogP 1.5 vs. estimated <0.5 for the free acid), enhancing membrane permeability, and facilitating organic solvent handling during synthesis and purification . In the context of the anti-allergic naphthyridin-2(1H)-one patent series, ester prodrugs were employed to achieve oral activity in animal models of allergic and non-allergic bronchospasm [1], indicating that the ester functionality is not merely a synthetic artifact but a pharmacologically relevant design element.

Prodrug Design Formulation Science Solubility Enhancement

Highest-Confidence Research and Industrial Application Scenarios for Ethyl 4-Hydroxy-1,7-Dimethyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate (CAS 69407-72-3)


Anti-Allergic Drug Discovery: Scaffold-Selective SRS-A Release Inhibition Studies

The target compound is structurally aligned with the naphthyridin-2(1H)-one anti-allergy pharmacophore described by Sherlock et al. (J. Med. Chem. 1988) [1] and is specifically exemplified in U.S. Pat. No. 4,128,649 . Research programs investigating inhibitors of sulfidopeptide leukotriene (SRS-A) release should select this compound as a scaffold-authentic tool compound, as its 2-oxo-1,2-dihydro core—rather than the 4-oxo antibacterial core—is the tautomeric form associated with oral anti-allergic activity in guinea pig bronchospasm models [1]. The N1,C7-dimethyl pattern combined with the C3-ethyl ester matches the substitution architecture of the patent-exemplified anti-allergic series .

Immunomodulatory and Anti-Rheumatic Research: Multi-Patent Cross-Indication Lead Optimization

The compound's unique cross-indication patent pedigree—appearing in anti-allergic (U.S. Pat. No. 4,128,649), anti-ulcer (U.S. Pat. No. 4,215,123), and anti-rheumatic/immunomodulatory (U.S. Pat. No. 5,712,286) patent families [1]—makes it a strategic starting point for multi-target drug discovery programs. Unlike most naphthyridine analogs that appear in a single therapeutic patent context, this compound's repeated cross-indication exemplification suggests a privileged scaffold with polypharmacological potential [1]. Procurement enables systematic structure-activity relationship (SAR) exploration across mechanistically distinct but therapeutically linked inflammatory pathways.

Ester Prodrug Development: Physicochemical Optimization of Naphthyridine-3-Carboxylates

With a predicted XlogP of 1.5, pKa of 4.50, and a neutral ethyl ester at physiological pH, this compound offers a balanced lipophilicity profile suitable for oral absorption studies [1]. Its ester functionality provides a handle for prodrug strategies: hydrolysis to the free acid yields a more polar, ionizable metabolite, while transesterification can modulate release kinetics . The compound's predicted boiling point (415.0 ± 45.0 °C) and melting point (148–151 °C) [1] further inform formulation development, distinguishing it from lower-melting or more volatile analogs that may present handling challenges during solid-dosage manufacturing.

Scaffold-Hopping and Chemoproteomic Probe Design: 2-Oxo vs. 4-Oxo Naphthyridine Selectivity Profiling

For researchers investigating the target engagement landscape of naphthyridine scaffolds, this compound serves as a definitive 2-oxo-1,2-dihydro probe, enabling direct comparison against 4-oxo probes such as nalidixic acid or its ethyl ester [1]. The differential biological annotation—anti-allergic/immunomodulatory for the 2-oxo series versus DNA gyrase inhibition for the 4-oxo series—makes this compound valuable for chemoproteomic pull-down experiments aimed at deconvoluting scaffold-specific protein interaction networks [1]. Its commercial availability at ≥95% purity supports reproducible probe chemistry without upfront synthetic investment.

Quote Request

Request a Quote for Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.